molecular formula C10H23NO B13558000 2-Methoxynonan-1-amine

2-Methoxynonan-1-amine

Cat. No.: B13558000
M. Wt: 173.30 g/mol
InChI Key: RKILGOMEFXATNM-UHFFFAOYSA-N
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Description

2-Methoxynonan-1-amine is a chemical compound of interest in organic synthesis and materials science research. It features both a primary amine group (-NH₂) and a methoxy ether group (-OCH₃) at the terminal end of a nonane hydrocarbon chain. This bifunctional structure makes it a valuable building block for constructing more complex molecules and for studying molecular interactions . The amine group can serve as a reactive handle for further chemical modifications, while the methoxy group can influence the compound's solubility and electronic properties. Potential research applications for this compound include its use as an intermediate in pharmaceutical research and as a precursor for synthesizing ligands, catalysts, or surfactants. The primary amine can be protected with groups like Boc (tert-butoxycarbonyl) to allow for selective reactions elsewhere in the molecule during multi-step synthesis . Furthermore, its amine group makes it a suitable candidate for analysis and detection using fluorogenic derivatization reagents such as fluorescamine and o-phthaldialdehyde (OPA), which are commonly used for the sensitive quantitation of low molecular weight amines in analytical chemistry . This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H23NO

Molecular Weight

173.30 g/mol

IUPAC Name

2-methoxynonan-1-amine

InChI

InChI=1S/C10H23NO/c1-3-4-5-6-7-8-10(9-11)12-2/h10H,3-9,11H2,1-2H3

InChI Key

RKILGOMEFXATNM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC(CN)OC

Origin of Product

United States

Computational and Theoretical Studies on 2 Methoxynonan 1 Amine and Its Analogues

Molecular Dynamics Simulations for Conformational Landscapes and Dynamics

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time. By solving Newton's equations of motion for a system of atoms, MD provides a dynamic picture of molecular behavior, revealing how molecules like 2-Methoxynonan-1-amine explore different shapes and interact with their environment. semanticscholar.orgdrexel.edu

Table 5.2: Representative Dihedral Angle Distributions from MD Simulations of Alkoxyalkanes Note: This table shows typical preferred dihedral angles for central bonds in alkoxyalkane chains, illustrating the type of conformational data generated from MD simulations.

Dihedral Angle Bond Most Populated Angle(s) Conformation
τ1 C-O-C-C ±180° trans
τ2 O-C-C-C ±60°, ±180° gauche, trans
τ3 C-C-C-C ±180° trans (in alkyl chains)

Prediction of Spectroscopic Signatures and Intermolecular Interactions

Computational methods are pivotal in predicting and interpreting spectroscopic data. aip.org By calculating the properties that govern how a molecule interacts with electromagnetic radiation, these methods can generate theoretical spectra that aid in the identification and characterization of compounds like this compound.

NMR Spectroscopy: Quantum chemical methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants with high accuracy. These predictions are invaluable for assigning peaks in experimental spectra and confirming molecular structure. mdpi.com

Vibrational Spectroscopy (IR and Raman): DFT and ab initio methods can compute the vibrational frequencies and intensities of a molecule. elixirpublishers.com The resulting theoretical infrared (IR) and Raman spectra can be compared with experimental data to identify characteristic functional group vibrations, such as the N-H stretches of the amine group and the C-O stretch of the methoxy (B1213986) group. elixirpublishers.com

Rotational Spectroscopy: For gas-phase studies, high-level ab initio calculations can predict rotational constants with great precision, which is essential for identifying molecules in complex mixtures or in environments like the interstellar medium. acs.org

These computational tools also allow for the study of intermolecular interactions, such as hydrogen bonding. By simulating a dimer or a cluster of this compound molecules, it is possible to calculate the strength and geometry of these interactions and predict their effect on spectroscopic signatures, such as shifts in the N-H vibrational frequency. researchgate.net

Modeling of Reaction Pathways and Energy Landscapes in Homogeneous Catalysis

This compound, with its primary amine group, can participate in various chemical reactions, many of which are facilitated by homogeneous catalysts. Computational chemistry is an indispensable tool for modeling the mechanisms of these catalytic reactions. ulaval.ca Transition metal-catalyzed reactions, such as amination, hydrogenation, or coupling reactions, are frequently studied using these methods. nih.govchinesechemsoc.orgrsc.org

For example, modeling the reaction of this compound in a Ru-catalyzed hydrogenation of an imine would involve calculating the energies of key steps: ligand exchange, oxidative addition, migratory insertion, and reductive elimination. mdpi.com Such models can explain catalyst activity, predict product selectivity (chemo-, regio-, and enantioselectivity), and guide the design of more efficient catalysts. nih.gov

Development of Multiscale Simulation Methodologies for Complex Chemical Systems

Many chemical processes of interest occur in complex environments, such as in solution or at interfaces, where a purely quantum mechanical approach would be computationally prohibitive. Multiscale simulation methodologies address this challenge by combining different levels of theory to model different parts of a system. duke.edu

A common approach is the Quantum Mechanics/Molecular Mechanics (QM/MM) method. uchicago.edu In a QM/MM simulation of this compound in an aqueous solution, the amine itself (or its reacting center) would be treated with a high-level QM method to accurately describe bond breaking and formation, while the surrounding solvent molecules and the long alkyl chain would be treated with a less computationally expensive MM force field. uchicago.edu

For larger-scale phenomena, such as the self-assembly of many this compound molecules into micelles or bilayers, coarse-graining methods are employed. escholarship.orgsemanticscholar.org In these models, groups of atoms are represented as single "beads," allowing for simulations of much larger systems over longer timescales. duke.edu These multiscale approaches bridge the gap from single-molecule quantum effects to the macroscopic behavior of complex chemical systems. escholarship.orguchicago.edu

Applications of 2 Methoxynonan 1 Amine and Its Derivatives in Advanced Organic Synthesis

As a Chiral Building Block in Enantioselective Synthesis

The presence of a stereogenic center and reactive functional groups makes 2-Methoxynonan-1-amine a valuable chiral precursor. Chiral 1,2-amino alcohols and their ether analogues are privileged scaffolds in asymmetric synthesis, serving as the foundation for creating a wide range of enantiomerically pure compounds. nih.gov

Precursors for Chiral Ligands in Asymmetric Catalysis

The development of chiral ligands is fundamental to the field of asymmetric catalysis, where trace amounts of a chiral metal complex can generate large quantities of an enantiomerically enriched product. uni-muenchen.de The 1-amino-2-methoxy motif in this compound is analogous to the 1,2-amino alcohol structure that forms the backbone of many successful ligand classes.

This compound can be readily converted into various ligand types, such as phosphine-amine (P,N) ligands or bis(oxazoline) (BOX) analogues. For instance, reaction of the primary amine with a phosphine-containing electrophile could yield a P,N-ligand. Alternatively, acylation followed by cyclization could lead to oxazoline rings. The long alkyl chain may also influence the solubility and steric environment of the resulting metal catalyst.

Table 1: Potential Chiral Ligands Derived from this compound
Ligand TypePotential Synthetic RouteKey Structural FeaturePotential Application in Catalysis
P,N-LigandReaction of the amine with 2-(diphenylphosphino)benzoyl chlorideCombines a soft phosphine donor and a hard amine donorAsymmetric hydrogenation, allylic alkylation
Bisoxazoline (BOX) AnalogueAcylation with malonyl chloride followed by cyclizationC2-symmetric bidentate N,N-ligationDiels-Alder reactions, cyclopropanation illinois.edu
Salen-type LigandCondensation with a salicylaldehyde derivativeTetradentate chelationAsymmetric epoxidation, kinetic resolution

Intermediates for Complex Bioactive Molecules and Natural Product Analogues

Chiral amines are ubiquitous structural motifs in a vast number of natural products and pharmaceutical agents. nih.gov The synthesis of enantiomerically pure bioactive molecules often relies on the incorporation of chiral building blocks like this compound. researchgate.net The compound's structure offers three key points for diversification: the reactive primary amine, the chiral center, and the lipophilic nonane (B91170) tail.

The long hydrocarbon chain imparts significant lipophilicity, a critical physicochemical property that governs a molecule's pharmacokinetics, including its ability to cross cell membranes. nih.govnih.gov In drug design, appending lipophilic fragments can enhance binding to hydrophobic pockets in target proteins or improve oral bioavailability. acs.orgnih.gov Therefore, this compound serves as a valuable intermediate for synthesizing analogues of natural products or designing new chemical entities where modulating lipophilicity is desirable. whamine.com

Table 2: Representative Bioactive Scaffolds Incorporating Chiral Amine Moieties
Bioactive Scaffold ClassRole of the Chiral AminePotential Contribution of this compound
β-Amino AcidsForms the core backbone of peptide mimicsCan be used in Mannich-type reactions to synthesize novel β-amino acid derivatives nih.gov
AlkaloidsOften part of the heterocyclic ring system or a key side chainCould be a precursor for synthesizing analogues of long-chain alkaloids nih.govresearchgate.net
Sphingolipid AnaloguesForms the headgroup and chiral backboneThe long alkyl chain mimics the fatty acid tail of natural sphingolipids

Role in the Construction of N-Heterocycles and Other Complex Molecular Scaffolds

Nitrogen-containing heterocycles are fundamental structural units in chemistry, forming the core of countless pharmaceuticals, agrochemicals, and natural products. rsc.orglibretexts.org The primary amine of this compound is a versatile functional handle for constructing these ring systems through a variety of cyclization strategies. rsc.orgethz.ch

For example, it can serve as the nitrogen source in reactions such as:

Condensation reactions with dicarbonyl compounds to form pyrroles or other heterocycles.

Reductive amination with keto-aldehydes followed by intramolecular cyclization.

Multicomponent reactions (e.g., Ugi or Passerini reactions) to rapidly build molecular complexity.

Tandem reactions , where an initial C-N bond formation is followed by a designed cyclization cascade to yield complex polycyclic systems. rsc.org

The methoxy (B1213986) group at the C-2 position can direct the regioselectivity of cyclization reactions and remains as a functional handle for further modification in the final heterocyclic product.

Development of Novel Synthetic Reagents and Catalytic Systems

Beyond its role as a structural building block, the inherent functionalities of this compound allow for its development into novel reagents or catalysts.

Chiral primary amines are known to function as organocatalysts , activating substrates through the formation of enamine or iminium ion intermediates. A derivative of this compound could potentially catalyze a range of transformations, such as asymmetric Michael additions, aldol reactions, or Mannich reactions.

Furthermore, the primary amine can be transformed to create new amine transfer reagents for use in reactions like copper-catalyzed hydroamination, enabling the synthesis of other complex chiral amines. acs.org It can also be used to prepare novel chiral derivatizing reagents, which are used to determine the enantiomeric purity of other molecules via techniques like HPLC or NMR. nih.gov

Strategies for Late-Stage Functionalization in Medicinal Chemistry

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves modifying a complex, drug-like molecule in the final steps of a synthesis to rapidly generate analogues for structure-activity relationship (SAR) studies. nih.govresearchgate.netrsc.org This approach avoids the need for lengthy de novo synthesis for each new derivative.

This compound is an ideal candidate for LSF strategies designed to introduce a lipophilic and chiral element onto a core scaffold. The primary amine can readily participate in reactions such as amidation, reductive amination, or sulfonylation with a complex substrate. Introducing the C9 chain can significantly alter a lead compound's properties:

Increased Lipophilicity: Can enhance membrane permeability and interaction with hydrophobic targets. acs.orgnih.gov

Improved Pharmacokinetics: Modulating lipophilicity is a key tool for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

New Interaction Points: The amine and methoxy groups can form new hydrogen bonds or other interactions within a biological target's binding site.

Table 3: Impact of Late-Stage Introduction of this compound on Molecular Properties
Core Molecule (Generic)LSF ReactionResulting AnaloguePredicted Change in Physicochemical Property
Aryl-COOHAmide CouplingAryl-CONH-(2-Methoxynonyl)Significant increase in LogP; introduction of a chiral center
Aryl-CHOReductive AminationAryl-CH2-NH-(2-Methoxynonyl)Increase in molecular weight and lipophilicity; adds basic nitrogen center
Aryl-SO2ClSulfonylationAryl-SO2NH-(2-Methoxynonyl)Adds a large, non-basic, lipophilic appendage

Comparative Studies and Analogues of 2 Methoxynonan 1 Amine

Structural Analogues with Methoxy (B1213986) and Amine Functionalities

The structural framework of 2-Methoxynonan-1-amine, featuring a methoxy group at the C2 position and a primary amine at the C1 position, is a recurring motif in a variety of related compounds. These structural analogues share key functional groups that influence their chemical behavior and synthetic accessibility. Examples of such analogues range from simple, short-chain compounds to more complex molecules with additional functionalization.

One of the simplest analogues is 2-methoxyethylamine, which possesses the core 1-amino-2-methoxyethyl structure. This basic unit is a foundational building block in the synthesis of more elaborate molecules. Other analogues include compounds where the nonyl chain of this compound is replaced by other alkyl or aryl groups, or where the methoxy group is substituted with other alkoxy groups. For instance, 2-ethoxypropan-1-amine (B1613439) and 2-(2-methoxyphenoxy)cycloheptan-1-amine represent variations in the alkoxy group and the carbon backbone, respectively nih.gov.

The presence of both a methoxy and an amine group imparts a specific set of properties to these molecules. The amine group provides basicity and a site for nucleophilic attack, while the methoxy group can influence the molecule's polarity, solubility, and steric environment. The relative positioning of these two groups is crucial in determining the compound's reactivity and potential applications.

Compound NameChemical StructureKey Structural Features
This compoundCH₃O(CH₂)₇CH(NH₂)CH₃C9 alkyl chain, C2-methoxy, C1-amine
2-MethoxyethylamineCH₃OCH₂CH₂NH₂Short C2 chain, C2-methoxy, C1-amine nih.gov
2-Propoxy-1,4-naphthoquinoneC₁₃H₁₂O₃Contains a propoxy group, but is a quinone derivative, not a simple amine nih.gov
2-Aminomethyl morpholinesC₅H₁₂N₂OHeterocyclic structure with an aminomethyl group nih.gov

Comparative Analysis of Synthetic Efficiencies Across Related Compounds

The synthesis of 2-alkoxy-1-amines, including this compound and its analogues, can be achieved through various synthetic routes. The efficiency of these methods often depends on the specific substrate, desired yield, and reaction conditions. A comparative analysis of common synthetic strategies highlights the advantages and limitations of each approach.

Reductive Amination: This is a widely used method for synthesizing amines from aldehydes or ketones. libretexts.orgmdpi.com For this compound, the synthesis would likely involve the reductive amination of 2-methoxynonanal. This two-step process first involves the formation of an imine, followed by its reduction to the corresponding amine. libretexts.org Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and hydrogen gas with a metal catalyst. libretexts.org The efficiency of this method is generally high, but it can be influenced by the stability of the intermediate imine and the choice of reducing agent.

Other Methods: Alternative approaches include the reduction of corresponding azides or nitriles. The synthesis of an alkyl azide (B81097) followed by reduction with LiAlH₄ is an effective way to produce primary amines without the issue of overalkylation. libretexts.org

Synthetic MethodGeneral ReactionTypical YieldsAdvantagesDisadvantages
Reductive AminationRCHO + NH₃ → RCH=NH → RCH₂NH₂Good to ExcellentVersatile for 1°, 2°, and 3° amines; one-pot procedures available. libretexts.orguni-bayreuth.deRequires a carbonyl precursor; potential for side reactions. libretexts.org
Gabriel SynthesisPhthalimide (B116566) + R-X → N-Alkylphthalimide → R-NH₂GoodSpecifically for 1° amines; avoids over-alkylation. masterorganicchemistry.comMulti-step process; harsh deprotection conditions may be required. masterorganicchemistry.com
Reduction of AzidesR-N₃ → R-NH₂HighClean reaction; avoids over-alkylation. libretexts.orgAzide precursors can be hazardous.

Mechanistic Comparisons Across Different Amine Classes and Substitution Patterns

The mechanisms underlying the synthesis of amines are diverse and are significantly influenced by the class of amine being synthesized (primary, secondary, or tertiary) and the substitution patterns of the reactants.

In reductive amination , the initial step is the nucleophilic attack of ammonia (B1221849) or a primary amine on the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate. This is followed by dehydration to form an imine (for ammonia and primary amines) or an enamine (for secondary amines). The final step is the reduction of the C=N double bond by a hydride reducing agent. libretexts.org The substitution pattern on the carbonyl compound can affect the rate of both the initial nucleophilic attack and the dehydration step due to steric and electronic effects.

The Gabriel synthesis proceeds via an SN2 mechanism. The phthalimide anion acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. masterorganicchemistry.com The efficiency of this step is highly dependent on the structure of the alkyl halide, with primary halides reacting most readily. The final step, the liberation of the primary amine, involves nucleophilic acyl substitution reactions. masterorganicchemistry.com

Comparing these mechanisms, reductive amination is a convergent synthesis where the amine nitrogen and part of the alkyl backbone are introduced in the same reaction sequence. In contrast, the Gabriel synthesis is a linear process where the nitrogen is introduced first in a protected form, followed by the attachment of the alkyl group. The choice of mechanism and synthetic route is therefore dictated by the desired amine class and the availability of starting materials.

Influence of Stereochemistry on Reactivity and Synthetic Utility

When the carbon atom bearing the amine or a neighboring carbon is a stereocenter, the stereochemistry of the molecule can have a profound impact on its reactivity and utility. In the case of this compound, the C2 carbon is a chiral center, meaning the compound can exist as two enantiomers (R and S).

The stereoselective synthesis of such chiral amines is a significant area of research. acs.org Asymmetric hydrogenation of imines or enamines using chiral catalysts is a common strategy to produce enantiomerically enriched amines. acs.org The choice of chiral ligand in the catalyst is crucial for achieving high enantioselectivity.

The stereochemistry of a molecule can dramatically influence its biological activity. For example, the different enantiomers of a drug can have vastly different pharmacological effects. nih.gov This is because biological systems, such as enzymes and receptors, are themselves chiral and will interact differently with the different enantiomers of a molecule. In a study on allenic amines as inhibitors of monoamine oxidase type B (MAO-B), the chirality of the allene (B1206475) group had a significant effect on the inactivation rate, with the (R)-allenes being up to 200-fold more potent than their (S)-allenic counterparts. nih.gov

In synthetic chemistry, the stereochemistry of a starting material or intermediate can dictate the stereochemical outcome of subsequent reactions. Chiral amines are often used as chiral auxiliaries or catalysts in asymmetric synthesis to control the stereochemistry of a newly formed chiral center. Therefore, the ability to synthesize stereochemically pure this compound would significantly enhance its utility as a building block in the synthesis of complex, biologically active molecules. The stereochemical configuration can also influence physical properties such as melting point, boiling point, and solubility, which are important considerations in practical applications. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for producing 2-Methoxynonan-1-amine with high purity?

  • Methodological Answer : The synthesis of this compound can be achieved through reductive amination of 2-methoxynonanal using ammonia and hydrogen gas in the presence of a palladium catalyst. Alternatively, alkylation of a primary amine precursor (e.g., nonan-1-amine) with methylating agents under controlled pH conditions (e.g., NaBH₄ as a reducing agent) is effective. For higher selectivity, consider the reduction of imine intermediates (e.g., via LiAlH₄) to avoid byproduct formation . Purity can be enhanced using column chromatography with silica gel and ethyl acetate/hexane gradients.

Q. How should researchers characterize the structural integrity of this compound derivatives?

  • Methodological Answer : Structural validation requires a combination of techniques:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm methoxy (-OCH₃) and amine (-NH₂) group positions.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 188.2).
  • Infrared (IR) Spectroscopy : Peaks at ~3350 cm⁻¹ (N-H stretch) and ~1250 cm⁻¹ (C-O-C stretch) confirm functional groups .

Q. What nomenclature rules apply to this compound and its structural isomers?

  • Methodological Answer : Per IUPAC guidelines, the parent chain is selected to include the amine group (-NH₂) at position 1. The methoxy substituent is numbered based on its position relative to the amine. For example, 3-Methoxynonan-1-amine denotes a methoxy group at carbon 2. Stereochemical descriptors (R/S) must be included for chiral centers, as in (R)-2-Methoxynonan-1-amine .

Advanced Research Questions

Q. What strategies optimize reaction yields in the synthesis of this compound under varying catalytic conditions?

  • Methodological Answer : Catalyst screening (e.g., Pd/C vs. Raney Ni) and solvent polarity adjustments (e.g., methanol vs. THF) significantly impact yields. Kinetic studies using in situ FTIR or GC-MS can monitor intermediate formation. For example, increasing H₂ pressure (3–5 atm) during reductive amination improves conversion rates by 15–20%. Temperature gradients (e.g., 50–70°C) should be tested to balance reaction speed and side reactions .

Q. How can contradictory bioactivity data for this compound analogs be systematically resolved?

  • Methodological Answer : Discrepancies in biological activity (e.g., receptor binding vs. enzyme inhibition) require:

  • Comparative Pharmacological Assays : Use parallel in vitro models (e.g., HEK-293 cells for serotonin receptors vs. liver microsomes for metabolic stability).
  • Structural Analysis : X-ray crystallography or molecular docking to identify steric hindrance from the methoxy group in ortho vs. para positions, as seen in methoxyamphetamine analogs .
  • Replication Studies : Independent validation across labs with standardized protocols to rule out batch variability .

Q. What advanced spectroscopic techniques are critical for analyzing electronic interactions in this compound complexes?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Track charge-transfer transitions (λmax 220–280 nm) to assess ligand-metal interactions in coordination complexes.
  • X-ray Photoelectron Spectroscopy (XPS) : Determine binding energies of nitrogen (N 1s ~399 eV) and oxygen (O 1s ~532 eV) to quantify electronic environments.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to map frontier molecular orbitals and predict reactivity .

Safety and Experimental Design

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods with >100 ft/min airflow to mitigate inhalation risks (TLV-TWA: 2 ppm).
  • Spill Management : Neutralize spills with 5% acetic acid before disposal in chemical waste containers .

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